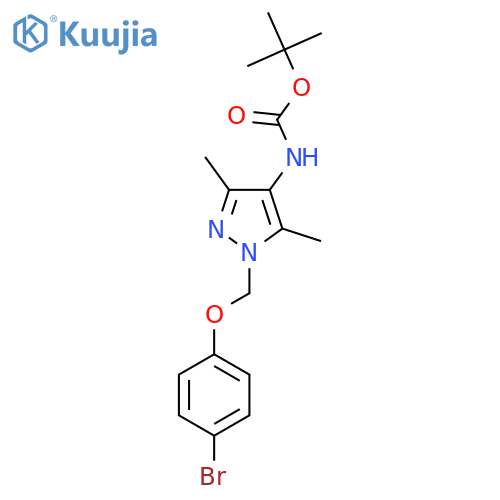Cas no 2680885-99-6 (tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate)

2680885-99-6 structure
商品名:tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate
tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28303028
- tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate
- 2680885-99-6
- tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate
-
- インチ: 1S/C17H22BrN3O3/c1-11-15(19-16(22)24-17(3,4)5)12(2)21(20-11)10-23-14-8-6-13(18)7-9-14/h6-9H,10H2,1-5H3,(H,19,22)
- InChIKey: FILCDCKMBSSVFI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OCN1C(C)=C(C(C)=N1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 395.08445g/mol
- どういたいしつりょう: 395.08445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 65.4Ų
tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28303028-0.1g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28303028-0.25g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28303028-2.5g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28303028-0.05g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28303028-5.0g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28303028-10g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 10g |
$2884.0 | 2023-09-07 | ||
| Enamine | EN300-28303028-0.5g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28303028-1g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 1g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-28303028-1.0g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28303028-10.0g |
tert-butyl N-{1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}carbamate |
2680885-99-6 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
2680885-99-6 (tert-butyl N-{1-(4-bromophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-yl}carbamate) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
